Tributyl(1,2-difluorohex-1-EN-1-YL)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl(1,2-difluorohex-1-en-1-yl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a 1,2-difluorohex-1-en-1-yl group and three butyl groups. Organotin compounds are known for their applications in organic synthesis, particularly in radical reactions due to their ability to donate hydrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tributyl(1,2-difluorohex-1-en-1-yl)stannane can be synthesized through the reaction of tributyltin hydride with 1,2-difluorohex-1-ene under radical conditions. The reaction typically involves the use of a radical initiator such as azobisisobutyronitrile (AIBN) or irradiation with light to generate the necessary radicals .
Industrial Production Methods
In an industrial setting, the preparation of organotin compounds like this compound often involves the reduction of tributyltin oxide with polymethylhydrosiloxane (PMHS) under reduced pressure. This method is favored due to its efficiency and the high yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl(1,2-difluorohex-1-en-1-yl)stannane undergoes various types of reactions, including:
Reduction: It can act as a reducing agent in radical reactions.
Substitution: It can participate in substitution reactions where the tin atom is replaced by other groups.
Cyclization: It can be used in intramolecular radical cyclization reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include radical initiators like AIBN, and solvents such as benzene or toluene. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, in reduction reactions, the product is often the corresponding hydrocarbon, while in substitution reactions, the product is the substituted organotin compound .
Wissenschaftliche Forschungsanwendungen
Tributyl(1,2-difluorohex-1-en-1-yl)stannane has several applications in scientific research:
Biology: Organotin compounds have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into the potential use of organotin compounds in drug development.
Wirkmechanismus
The mechanism by which tributyl(1,2-difluorohex-1-en-1-yl)stannane exerts its effects involves the generation of stannyl radicals. These radicals can participate in a variety of reactions, including hydrogen atom transfer and radical addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyltin hydride: A commonly used organotin hydride known for its radical reducing properties.
Triphenyltin hydride: Another organotin hydride used in similar applications but with different reactivity and toxicity profiles.
Trimethyltin hydride: Known for its use in radical reactions but less commonly used due to its higher toxicity.
Uniqueness
Tributyl(1,2-difluorohex-1-en-1-yl)stannane is unique due to the presence of the 1,2-difluorohex-1-en-1-yl group, which imparts distinct reactivity and properties compared to other organotin compounds. This makes it particularly useful in specific synthetic applications where the difluoroalkene moiety is desired .
Eigenschaften
CAS-Nummer |
176506-86-8 |
---|---|
Molekularformel |
C18H36F2Sn |
Molekulargewicht |
409.2 g/mol |
IUPAC-Name |
tributyl(1,2-difluorohex-1-enyl)stannane |
InChI |
InChI=1S/C6H9F2.3C4H9.Sn/c1-2-3-4-6(8)5-7;3*1-3-4-2;/h2-4H2,1H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
YHTCSTIMTIOYOP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=C(F)[Sn](CCCC)(CCCC)CCCC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.